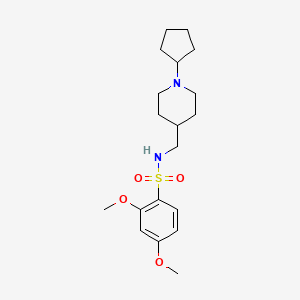

N-(4-acetylphenyl)-3-methoxybenzamide

Overview

Description

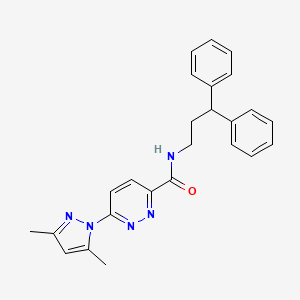

N-(4-acetylphenyl)-3-methoxybenzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as a structural analog of anandamide, an endogenous cannabinoid neurotransmitter.

Scientific Research Applications

Synthesis and Pharmacology

N-(4-acetylphenyl)-3-methoxybenzamide serves as a starting material in the synthesis of various pharmacologically active compounds. For instance, substituted pyrazole derivatives with potential anti-inflammatory activities were prepared using N-(4-acetylphenyl)-3-methoxybenzamide as a precursor (Abdulla et al., 2014).

Biological Interactions and Effects

This compound has been studied for its interactions and effects in biological systems. For example, its derivative, 3-Methoxybenzamide, is known to inhibit cell division in Bacillus subtilis, impacting FtsZ function, a critical component of the cell division system (Ohashi et al., 1999).

Research in Neuropharmacology

N-(4-acetylphenyl)-3-methoxybenzamide derivatives have been explored in neuropharmacological research. For instance, studies have identified potent and selective ligands for dopamine D(4) receptors based on this structure, contributing to the understanding of receptor dynamics and potential therapeutic applications (Perrone et al., 1998).

Applications in Antibacterial Research

Derivatives of N-(4-acetylphenyl)-3-methoxybenzamide have been synthesized and characterized for their antibacterial properties. Specifically, these derivatives have shown efficacy against Staphylococcus bacteria, demonstrating the compound's potential as a basis for developing new antibacterial agents (Haydon et al., 2010).

Structural and Chemical Analysis

The compound has been a subject of structural and chemical analysis, contributing to the broader understanding of molecular interactions and properties. For instance, a study on N-3-hydroxyphenyl-4-methoxybenzamide revealed insights into intermolecular interactions and molecular geometry, which are crucial for understanding its chemical behavior and potential applications (Karabulut et al., 2014).

properties

IUPAC Name |

N-(4-acetylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-6-8-14(9-7-12)17-16(19)13-4-3-5-15(10-13)20-2/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRGCWJMBSFUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-methoxybenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2451661.png)

![9-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B2451666.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)